molecular formula C18H14ClN5OS B2392091 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-81-6

7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2392091
CAS No.: 863500-81-6
M. Wt: 383.85
InChI Key: JBXPARDTDFTWRN-UHFFFAOYSA-N
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Description

7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a 2-chlorobenzylthio group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving amidines and β-diketones.

    Introduction of Substituents: The 2-chlorobenzylthio and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with 2-chlorobenzyl chloride and 4-methoxyphenyl thiol, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the 2-chlorobenzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[5,1-c][1,2,4]triazine-fused compounds: These compounds share a similar triazole ring structure but differ in the fusion with a triazine ring.

    4-chromanone-derived compounds: These compounds have a chromanone framework, which is an oxygen-containing heterocycle, and exhibit different biological and chemical properties.

    2-substituted benzothiazoles: These compounds contain a benzothiazole nucleus and are known for their diverse biological activities.

Uniqueness

7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific combination of substituents and the fusion of the triazole and pyrimidine rings

Properties

IUPAC Name

7-[(2-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-14-8-6-13(7-9-14)24-17-16(22-23-24)18(21-11-20-17)26-10-12-4-2-3-5-15(12)19/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXPARDTDFTWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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